5-tert-Butyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the empirical formula C8H12N2O . It is a heterocyclic building block and is often used in scientific research .
Synthesis Analysis
The synthesis of pyrazole compounds, including 5-tert-Butyl-1H-pyrazole-3-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde consists of a pyrazole ring substituted with a tert-butyl group and a carbaldehyde group . The molecular weight is 152.19 .Scientific Research Applications
- Summary of Application : “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” is a type of heterocyclic building block . Heterocyclic compounds are widely used in organic synthesis and medicinal chemistry. They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- Results or Outcomes : The outcomes of using “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” in a reaction would depend on the specific reaction conditions and the other reactants involved. In general, pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .
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- Summary of Application : “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” is a type of heterocyclic building block . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application or Experimental Procedures : The synthesis of 3,5-substituted pyrazole derivatives can be achieved by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .
- Results or Outcomes : The outcomes would depend on the specific reaction conditions and the other reactants involved. Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .
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- Summary of Application : “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” can be used in the Knoevenagel condensation .
- Methods of Application or Experimental Procedures : In the Knoevenagel condensation, the removal of H+ at carbon-3 can take place in the existence of a strong base, ending in the opening of the ring .
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- Summary of Application : Pyrazoles, including “5-tert-Butyl-1H-pyrazole-3-carbaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application or Experimental Procedures : The synthesis of 3,5-substituted pyrazole derivatives can be achieved by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .
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- Summary of Application : “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” can be used in the Knoevenagel condensation .
- Methods of Application or Experimental Procedures : In the Knoevenagel condensation, the removal of H+ at carbon-3 can take place in the existence of a strong base, ending in the opening of the ring .
Safety And Hazards
The safety information available indicates that 5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a combustible solid . It is recommended to handle it under inert gas and protect it from moisture . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .
properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4-5H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKIRZZYJRVBSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631082 |
Source
|
Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
865138-11-0 |
Source
|
Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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